molecular formula C17H13F3N2O4 B2642864 N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(3-(trifluoromethyl)phenyl)oxalamide CAS No. 941963-77-5

N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(3-(trifluoromethyl)phenyl)oxalamide

Cat. No. B2642864
CAS RN: 941963-77-5
M. Wt: 366.296
InChI Key: CWLJDUNLBWZOIW-UHFFFAOYSA-N
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Description

“N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(3-(trifluoromethyl)phenyl)oxalamide” is a complex organic compound. It is part of a class of compounds known as chalcones . Chalcones are known to exhibit a wide range of biological and pharmacological properties .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using density functional theory (DFT) with a B3LYP functional and 6-31G (d,p) basis set . The overall geometry of these molecules is largely planar, but slightly kinked .


Chemical Reactions Analysis

The up-conversion of triplets to singlets via a triplet–triplet annihilation (TTA) process is dominant in these compounds due to 2ET1 > ES1 . This property is significant in the field of organic light-emitting diodes (OLEDs).


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For instance, the crystal structure of a similar compound was found to be triclinic . The electronic properties were computed using Time-Dependent DFT .

Scientific Research Applications

Synthesis and Characterization

  • Polybenzoxazine Synthesis : Phenyl nitrile functional benzoxazine monomers were synthesized and characterized, showing improved thermal stability and mechanical properties compared to analogous polybenzoxazines without phenyl nitrile groups. This synthesis technique could be relevant for developing materials with enhanced thermal and mechanical stability (Qi et al., 2009).

Antimicrobial Activities

  • Tri-Fluorinated Chalcones : A study on tri-fluorinated chalcones derived from 1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethan-1-one demonstrated significant antimicrobial activities. This suggests potential applications in developing new antimicrobial agents (Shinde et al., 2021).

Chemical Reactions and Transformations

  • Tautomerization of Oxazole and Thiazole : Oxazole and thiazole molecules underwent tautomerization to form heterocyclic carbenes, suggesting applications in catalysis and synthesis of novel organometallic compounds (Ruiz & Perandones, 2009).

Material Science

  • Polybenzimidazoles for Fuel Cells : Synthesis of novel polybenzimidazoles with bulky substituents and ether linkages for high-temperature proton exchange membrane fuel cell applications. This research indicates potential use in enhancing the efficiency and durability of fuel cells (Chen et al., 2016).

Future Directions

The future directions for research on “N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(3-(trifluoromethyl)phenyl)oxalamide” could include further exploration of its synthesis, analysis of its physical and chemical properties, and investigation of its potential applications in the field of OLEDs .

properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[3-(trifluoromethyl)phenyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F3N2O4/c18-17(19,20)10-2-1-3-11(8-10)21-15(23)16(24)22-12-4-5-13-14(9-12)26-7-6-25-13/h1-5,8-9H,6-7H2,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWLJDUNLBWZOIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)C(=O)NC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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